molecular formula C9H13NO2 B12311623 Amino(4-ethoxyphenyl)methanol

Amino(4-ethoxyphenyl)methanol

Cat. No.: B12311623
M. Wt: 167.20 g/mol
InChI Key: IDRMTJNLPYHAMM-UHFFFAOYSA-N
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Description

Amino(4-ethoxyphenyl)methanol is a phenolic derivative characterized by a methanol group (-CH2OH) and an amino group (-NH2) attached to a benzene ring substituted with an ethoxy (-OCH2CH3) group at the para position. This compound is structurally related to bioactive molecules studied for their antioxidant, enzymatic inhibitory, and pharmacological properties .

Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

amino-(4-ethoxyphenyl)methanol

InChI

InChI=1S/C9H13NO2/c1-2-12-8-5-3-7(4-6-8)9(10)11/h3-6,9,11H,2,10H2,1H3

InChI Key

IDRMTJNLPYHAMM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-amino(4-ethoxyphenyl)methanol typically involves the reduction of the corresponding ketone or aldehyde. One common method is the reduction of 4-ethoxybenzaldehyde using a chiral reducing agent to obtain the desired enantiomer. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as N,N-dimethylformamide .

Industrial Production Methods

Industrial production of (S)-amino(4-ethoxyphenyl)methanol may involve large-scale reduction processes using efficient and cost-effective reducing agents. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(S)-amino(4-ethoxyphenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be further reduced to form different derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Conditions may include the use of bases like sodium hydroxide or catalysts like palladium on carbon.

Major Products

The major products formed from these reactions include various derivatives of (S)-amino(4-ethoxyphenyl)methanol, such as ketones, aldehydes, and substituted amines.

Scientific Research Applications

(S)-amino(4-ethoxyphenyl)methanol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-amino(4-ethoxyphenyl)methanol involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The pathways involved may include binding to active sites of enzymes or receptors, leading to changes in their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Antioxidant Activity

Amino(4-ethoxyphenyl)methanol derivatives exhibit moderate to strong antioxidant properties, as demonstrated by DPPH and FRAP assays. Key comparisons include:

Compound DPPH EC50 (µM) FRAP FeSO4 Equivalence (µM) Key Substituents Reference
2-[(4-Ethoxyphenyl)amino]thiazole (5e) 265 1500 Ethoxy, thiazole
2-[(4-Methoxyphenyl)amino]thiazole (5b) 250 1700 Methoxy, thiazole
2-(Phenylamino)thiazole (5a) 340 1100 Unsubstituted phenyl
Curcumin (standard) 200 - Natural phenolic
BHA (standard) 280 - Synthetic antioxidant

Key Findings :

  • The ethoxy derivative (5e) outperforms methyl (5d, EC50 = 365 µM) and chloro (5c, EC50 = 590 µM) analogs in DPPH assays but is less active than the methoxy analog (5b) .
  • In FRAP assays, methoxy substitution (5b) confers superior reducing power compared to ethoxy (5e), likely due to enhanced electron donation from the smaller methoxy group .
Structural and Functional Analogues
  • [5-Amino-2-(4-chlorophenoxy)phenyl]methanol (CAS: 924869-26-1): Features a chloro substituent instead of ethoxy.
  • 2-Amino-1-(4-methoxyphenyl)ethanol: Replaces the benzene-linked methanol with an ethanol side chain. This structural change may enhance solubility but reduce steric accessibility for enzyme binding .
Physicochemical Properties
  • Solubility : Ethoxy groups improve lipophilicity compared to methoxy, as seen in 4-ethoxyaniline derivatives . This may enhance membrane permeability but reduce aqueous solubility.

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